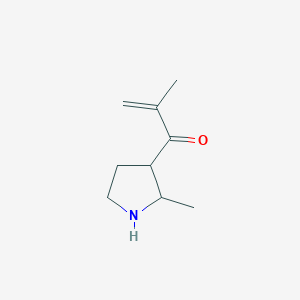

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-6(2)9(11)8-4-5-10-7(8)3/h7-8,10H,1,4-5H2,2-3H3 |

InChI Key |

GDCAJLPPSDAVPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of 2-methylpyrrolidine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinguishing feature is the 2-methylpyrrolidin-3-yl group , a five-membered cyclic amine. This contrasts with other prop-2-en-1-one derivatives bearing aromatic or heteroaromatic substituents:

Key Observations :

Electronic Properties and Reactivity

Density functional theory (DFT) studies on similar compounds provide insights into electronic behavior:

Predictions for Target Compound :

- The pyrrolidine ring may moderately lower the HOMO energy compared to dimethylamino-substituted analogs (e.g., ), reducing nucleophilicity.

- The α,β-unsaturated ketone system likely retains strong electrophilicity at the β-carbon, similar to other propenones .

Biological Activity

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one, also known as a derivative of pyrrolidine, is an organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 153.22 g/mol . Its structure includes a conjugated system featuring an α,β-unsaturated carbonyl group, which is crucial for its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one |

| CAS Number | 1602641-30-4 |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| Density | N/A |

| Boiling Point | N/A |

Biological Activity

Research indicates that compounds similar to 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one exhibit various biological activities, including:

1. Antiviral Properties

Studies have shown that derivatives of pyrrolidine, including this compound, may possess antiviral properties effective against several viral infections. The presence of the pyrrolidine moiety enhances interactions with biological targets, making these compounds valuable in medicinal applications .

2. Interaction with Biological Targets

The ability of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one to interact with specific receptors or enzymes is crucial for modulating biological pathways. Techniques such as molecular docking and binding affinity assays are frequently employed to elucidate these mechanisms .

3. Potential Therapeutic Applications

Given its structural characteristics, the compound is being investigated for potential therapeutic applications in various diseases, particularly in oncology where compounds with similar structures have demonstrated efficacy .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of related compounds on cancer cell lines:

Case Study: Anticancer Activity

A study focused on the synthesis of novel nicotinic ligands demonstrated that compounds structurally related to 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one exhibited multimodal actions targeting acetylcholine receptors and dopamine transporters, suggesting potential applications in treating neurodegenerative diseases and cancers .

Table: Summary of Related Compounds and Their Activities

| Compound Name | Biological Activity | Unique Characteristics |

|---|---|---|

| 2-Methyl-1-(4-methylpyrrolidin-3-yl)prop-2-en-1-one | Antiviral | Different substitution on the pyrrolidine ring |

| 2-Methyl-1-(3-pyrrolidinyl)prop-2-en-1-one | Anticancer | Similar structure but different nitrogen positioning |

| 1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-one | Potentially alters chemical reactivity | Lacks the methyl group on the alkene moiety |

Synthesis and Chemical Reactions

The synthesis of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one can be accomplished through several methods involving nucleophilic substitution reactions under alkaline conditions. These synthetic routes allow for modifications that can enhance its biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one?

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones like this compound. React a substituted pyrrolidine-derived aldehyde with methyl ketone derivatives under basic conditions (e.g., NaOH/ethanol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization via -NMR and HR-MS validates the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is definitive for resolving bond lengths, angles, and stereochemistry. For rapid validation, combine spectroscopic methods:

- IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm.

- -NMR : Identify vinyl proton coupling () for E-configuration.

- HR-MS : Verify molecular ion peaks and isotopic patterns .

Q. What experimental techniques distinguish between E/Z isomers of the α,β-unsaturated ketone moiety?

- XRD : Directly visualizes spatial arrangement of substituents.

- NMR coupling constants : Trans-vinyl protons in E-isomers exhibit , while Z-isomers show .

- UV-Vis : Compare shifts; E-isomers typically absorb at longer wavelengths due to extended conjugation .

Advanced Research Questions

Q. How can density functional theory (DFT) validate experimental structural data?

Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate bond lengths, angles, and UV-Vis spectra. Compare theoretical values (via TD-DFT) with experimental UV data. Discrepancies >10 nm suggest conformational flexibility or solvent effects .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Disorder in pyrrolidine rings : Apply SHELXL restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.

- Hydrogen bonding ambiguities : Use Fourier difference maps and SHELXE’s automated hydrogen placement. Validate via Hirshfeld surface analysis .

Q. What pharmacological screening approaches are suitable for assessing bioactivity?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- DNA binding studies : Employ ethidium bromide displacement assays with UV-Vis or fluorescence quenching.

- Enzyme inhibition : Test urease activity via indophenol method (monitor ammonia release) .

Q. How should contradictory data between computational and experimental results be analyzed?

- Statistical validation : Calculate root-mean-square deviations (RMSD) for bond lengths/angles.

- Solvent corrections : Apply polarizable continuum models (PCM) in DFT to account for solvent effects.

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers .

Q. What strategies characterize hydrogen bonding networks in crystal packing?

Use graph set analysis (Etter’s rules) to classify motifs like or . Combine XRD data with CrystalExplorer for Hirshfeld surface plots, highlighting interactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.